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  • Product: 4-((4-Aminophenyl)ethynyl)benzoic acid
  • CAS: 910467-92-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-((4-Aminophenyl)ethynyl)benzoic Acid: Synthesis, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-((4-Aminophenyl)ethynyl)benzoic acid, identified by the CAS Number 910467-92-4 , is a bifunctional organic molecule of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Aminophenyl)ethynyl)benzoic acid, identified by the CAS Number 910467-92-4 , is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry, materials science, and drug development.[1] Its rigid, linear structure, conferred by the ethynyl linkage, combined with the terminal amine and carboxylic acid functional groups, makes it an exemplary linker molecule. This guide provides a comprehensive overview of its synthesis, safety considerations, and potential applications, offering a technical resource for professionals engaged in advanced chemical research.

The unique architecture of this molecule—an aniline moiety connected to a benzoic acid via an acetylene bridge—allows for orthogonal chemical modifications. The amino group can be readily functionalized through amide bond formation, reductive amination, or participation in diazotization reactions, while the carboxylic acid provides a handle for esterification, amide coupling, or salt formation. This versatility is paramount in the construction of complex molecular architectures, including antibody-drug conjugates (ADCs), covalent organic frameworks (COFs), and specialized polymers.

Safety and Handling

Inferred Hazard Analysis:

Based on the functional groups present, the compound should be handled as a potentially hazardous substance. The primary concerns are skin, eye, and respiratory irritation.

  • Skin and Eye Irritation: Aromatic carboxylic acids and anilines are often irritating to the skin and eyes.[2][3] Prolonged contact may cause redness and inflammation.

  • Respiratory Irritation: As a fine powder, inhalation may lead to irritation of the respiratory tract.[3][4]

  • Sensitization: The presence of the aniline moiety suggests a potential for skin sensitization, which could lead to an allergic reaction upon repeated exposure.[1]

Personal Protective Equipment (PPE) and Handling:

Given the inferred hazards, stringent safety protocols are essential when handling this compound.

  • Ventilation: All manipulations should be performed in a well-ventilated laboratory fume hood to minimize inhalation risk.[2][4]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][5]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn at all times.[2] Contaminated clothing should be removed and laundered before reuse.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Storage and First Aid:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Seek medical attention if irritation persists.

    • Eye Contact: Flush eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so.[5] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

Hazard Data Summary (Inferred from Analogues)
Parameter Anticipated Hazard
Acute Oral Toxicity Potentially harmful if swallowed (based on 4-ethynylbenzoic acid)[6]
Skin Corrosion/Irritation Causes skin irritation (based on 4-aminobenzoic acid sodium salt)[3]
Serious Eye Damage/Irritation Causes serious eye irritation (based on 4-aminobenzoic acid sodium salt)[3]
Respiratory/Skin Sensitization May cause an allergic skin reaction (based on ethyl 4-aminobenzoate)[1]
Specific Target Organ Toxicity May cause respiratory irritation (based on 4-aminobenzoic acid sodium salt)[3]

Synthesis and Characterization

A robust and widely applicable method for synthesizing 4-((4-Aminophenyl)ethynyl)benzoic acid is the Sonogashira cross-coupling reaction .[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Proposed Synthetic Workflow:

The synthesis can be envisioned through two primary routes, both culminating in the target molecule:

  • Route A: Coupling of 4-iodobenzoic acid with 4-ethynylaniline.

  • Route B: Coupling of 4-aminophenylacetylene with 4-iodobenzoic acid.

The choice of route may depend on the commercial availability and stability of the starting materials. Below is a detailed protocol for a generalized Sonogashira coupling.

G cluster_reactants Reactants cluster_catalysts Catalytic System A 4-Iodobenzoic Acid (Aryl Halide) F Sonogashira Coupling (Inert Atmosphere, RT to Reflux) A->F B 4-Ethynylaniline (Terminal Alkyne) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Amine Base (e.g., Triethylamine) E->F G Work-up & Purification (Extraction, Chromatography) F->G H 4-((4-Aminophenyl)ethynyl)benzoic acid (Final Product) G->H

Caption: Generalized workflow for the Sonogashira coupling synthesis.

Experimental Protocol (General):

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

    • Causality: The inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[9] The palladium catalyst is the core of the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the reaction.[7]

  • Solvent and Base Addition: Add a suitable degassed solvent (e.g., THF, DMF, or a mixture) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, >2.0 eq.).

    • Causality: The base is required to neutralize the hydrogen halide (HX) formed during the reaction and to deprotonate the terminal alkyne.

  • Alkyne Addition: Add the terminal alkyne (1.0-1.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Causality: Reaction temperatures are kept as mild as possible to minimize side reactions, though aryl bromides may require more heating than aryl iodides.[7]

  • Work-up: Upon completion, cool the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and wash with aqueous solutions (e.g., saturated NH₄Cl, brine) to remove the base and metal salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 4-((4-aminophenyl)ethynyl)benzoic acid.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C≡C stretch, N-H stretch, C=O stretch).

Potential Applications in Research and Drug Development

The bifunctional nature of 4-((4-aminophenyl)ethynyl)benzoic acid makes it a valuable building block for several advanced applications.

1. Linker in Antibody-Drug Conjugates (ADCs):

In ADC development, a linker connects a potent cytotoxic drug to a monoclonal antibody. The rigid, defined-length structure of this molecule is highly advantageous. The carboxylic acid can be coupled to the antibody (via lysine or other residues), while the amine can be attached to the cytotoxic payload.

ADC_Workflow Antibody Monoclonal Antibody Free Amine (Lysine) Linker 4-((4-Aminophenyl)ethynyl)benzoic acid Carboxylic Acid Amine Antibody:lysine->Linker:cooh Amide Bond Formation Drug Cytotoxic Payload Reactive Handle Linker:nh2->Drug:handle Payload Attachment ADC {Antibody-Drug Conjugate} Linker->ADC

Caption: Role as a bifunctional linker in ADC construction.

2. Monomer for Covalent Organic Frameworks (COFs):

COFs are crystalline porous polymers with ordered structures. The defined geometry and reactive termini of 4-((4-aminophenyl)ethynyl)benzoic acid allow it to serve as a monomer in the synthesis of highly structured, porous materials suitable for applications in gas storage, catalysis, and separation.

3. Building Block for Novel Therapeutics:

The core structure can be incorporated into larger molecules to probe biological systems. The aniline and benzoic acid moieties are common pharmacophores, and their rigid separation by the alkyne can be used to design molecules that interact with specific protein binding sites.

References

  • 河南威梯希化工科技有限公司. 4-((4-Aminophenyl)ethynyl)benzoic acid.
  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841–1844.
  • Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • PubChem. 4-(4-aminophenyl)benzoic acid. Available from: [Link]

  • Chemical Engineering Transactions. Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Available from: [Link]

  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • FAQ. What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-((4-Aminophenyl)ethynyl)benzoic acid: Synthesis, Properties, and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Abstract 4-((4-Aminophenyl)ethynyl)benzoic acid is a rigid, bifunctional organic molecule that has garnered significant interest as...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-Aminophenyl)ethynyl)benzoic acid is a rigid, bifunctional organic molecule that has garnered significant interest as a versatile building block in the fields of materials science and drug development. Its unique structure, featuring a linear diarylacetylene core with terminal amino and carboxylic acid functionalities, allows for its incorporation into a variety of advanced materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and specialty polymers. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and emerging applications of this important compound.

Core Molecular Attributes

Chemical Formula: C₁₅H₁₁NO₂

Molecular Weight: 237.25 g/mol

The structural framework of 4-((4-Aminophenyl)ethynyl)benzoic acid is characterized by two phenyl rings linked by an ethynyl (acetylene) bridge. This diarylacetylene backbone imparts significant rigidity and linearity to the molecule. The para-substitution of the amino and carboxylic acid groups on the respective phenyl rings results in a linear, rod-like geometry, a key feature influencing its self-assembly and application in constructing ordered materials.

PropertyValueSource
Molecular FormulaC₁₅H₁₁NO₂N/A
Molecular Weight237.25 g/mol N/A
IUPAC Name4-((4-Aminophenyl)ethynyl)benzoic acidN/A
Canonical SMILESC1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C(=O)ON/A

Synthesis and Purification

The primary synthetic route to 4-((4-Aminophenyl)ethynyl)benzoic acid is the Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

Conceptual Synthetic Pathway

The synthesis involves the coupling of two key building blocks: 4-ethynylbenzoic acid and a suitable 4-haloaniline, typically 4-iodoaniline, due to its higher reactivity in the Sonogashira reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 4-ethynylbenzoic_acid 4-Ethynylbenzoic Acid product 4-((4-Aminophenyl)ethynyl)benzoic acid 4-ethynylbenzoic_acid->product 4-iodoaniline 4-Iodoaniline 4-iodoaniline->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) catalyst->product Sonogashira Coupling base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., THF, DMF) solvent->product

Caption: Synthetic pathway for 4-((4-Aminophenyl)ethynyl)benzoic acid.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of 4-((4-Aminophenyl)ethynyl)benzoic acid via a Sonogashira coupling reaction.

Materials:

  • 4-Ethynylbenzoic acid

  • 4-Iodoaniline

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodoaniline (1.0 equivalent) in anhydrous THF or DMF.

  • Addition of Reagents: To the stirred solution, add 4-ethynylbenzoic acid (1.1 equivalents), copper(I) iodide (0.05 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.025 equivalents).

  • Initiation of Reaction: Add anhydrous triethylamine (3.0 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a dilute HCl solution to remove excess triethylamine. Subsequently, wash with a saturated sodium bicarbonate solution to remove unreacted 4-ethynylbenzoic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-((4-Aminophenyl)ethynyl)benzoic acid.

Physicochemical and Spectroscopic Characterization

The successful synthesis and purity of 4-((4-Aminophenyl)ethynyl)benzoic acid are confirmed through various analytical techniques.

Physicochemical Properties
PropertyValueNotes
Melting Point>250 °CExpected to be high due to the rigid, planar structure and intermolecular hydrogen bonding.
SolubilitySparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and methanol.The carboxylic acid and amino groups provide some polarity, while the aromatic backbone is nonpolar.
pKa (Carboxylic Acid)~4-5Similar to benzoic acid, with some influence from the electron-donating amino group.
pKa (Ammonium ion)~4-5Similar to aniline, with some influence from the electron-withdrawing carboxylic acid group.
Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the phenyl ring bearing the carboxylic acid group will likely appear at a lower field (more deshielded) compared to the protons on the phenyl ring with the amino group. The amino protons will appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon (~167-170 ppm), the alkyne carbons (~80-95 ppm), and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups:

  • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

  • N-H stretch (amine): Two sharp bands around 3300-3500 cm⁻¹

  • C≡C stretch (alkyne): Weak to medium band around 2100-2260 cm⁻¹

  • C=O stretch (carboxylic acid): Strong band around 1680-1710 cm⁻¹

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (237.25 g/mol ).

G Sample 4-((4-Aminophenyl)ethynyl)benzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Analytical workflow for the characterization of the compound.

Applications in Research and Development

The unique structural features of 4-((4-Aminophenyl)ethynyl)benzoic acid make it a valuable component in the design and synthesis of advanced materials and potential therapeutic agents.

Materials Science: A Rigid Linker for Porous Materials

The bifunctional and linear nature of 4-((4-Aminophenyl)ethynyl)benzoic acid makes it an excellent organic linker for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[2][3][4][5]

  • MOFs: The carboxylic acid group can coordinate with metal ions or clusters, while the amino group can be further functionalized or remain as a reactive site within the framework's pores.

  • COFs: The amino and carboxylic acid groups can participate in condensation reactions with other multitopic linkers to form extended, porous, and crystalline networks.[2][3][4][5] The rigidity of the diarylacetylene unit helps in the formation of well-defined and stable porous structures.

Polymer Chemistry: Building Block for High-Performance Polymers

The diamine or diacid functionality of this molecule allows for its use as a monomer in the synthesis of high-performance polymers like polyamides and polyimides.[6][7][8] The rigid diarylacetylene unit incorporated into the polymer backbone can enhance thermal stability, mechanical strength, and confer interesting optoelectronic properties.

G Monomer 4-((4-Aminophenyl)ethynyl)benzoic acid Polymerization Polymerization Monomer->Polymerization Polyamide Polyamides Polymerization->Polyamide Polyimide Polyimides Polymerization->Polyimide

Caption: Role as a monomer in polymer synthesis.

Drug Development and Medicinal Chemistry

Derivatives of 4-aminobenzoic acid are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects.[9][10][11] The rigid diarylacetylene scaffold of 4-((4-Aminophenyl)ethynyl)benzoic acid can serve as a template for the design of novel therapeutic agents. The amino and carboxylic acid groups provide convenient handles for further chemical modification to optimize pharmacological properties. Studies on related diarylacetylene compounds have shown potential for photoactivated antibacterial activity.[9]

Conclusion

4-((4-Aminophenyl)ethynyl)benzoic acid is a molecule of significant academic and industrial interest. Its straightforward synthesis via the Sonogashira coupling, coupled with its rigid, bifunctional nature, makes it a highly valuable building block. This guide has provided a detailed overview of its synthesis, characterization, and diverse applications, highlighting its potential to contribute to the development of novel materials and therapeutics. As research in these areas continues to advance, the importance of versatile molecular components like 4-((4-Aminophenyl)ethynyl)benzoic acid is set to grow.

References

  • Cytotoxicity and mode of action of aliphatic dicarboxylic acids in L1210 lymphocytic leukemia cells. PubMed. [Link]

  • The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria. PMC. [Link]

  • Synthesis of Telechelic Poly(p-benzamide)s. RERO. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells. PubMed. [Link]

  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. [Link]

  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. [Link]

  • The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. PMC. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]

  • 4-(4-aminophenyl)benzoic acid (C13H11NO2). PubChem. [Link]

  • Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Springer. [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Synthesis of Polyamides from . YouTube. [Link]

  • Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • 4-Aminobenzoic acid. Wikipedia. [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. PMC. [Link]

  • Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. MDPI. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. [Link]

  • Opportunities of Covalent Organic Frameworks for Advanced Applications. PMC. [Link]

  • Sonogashira Coupling with Aqueous Ammonia Directed to the Synthesis of Azotolane Derivatives. ResearchGate. [Link]

  • Covalent Organic Frameworks: Structures, Synthesis, and Applications. Wiley Online Library. [Link]

  • 4-(4-Aminophenyl)benzoic acid. PubChem. [Link]

Sources

Foundational

Technical Guide: Photophysics of Amino-Ethynyl-Benzoic Acid Derivatives

Topic: Photophysical Properties of Amino-Ethynyl-Benzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals From Molecular Design to Solvatochrom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photophysical Properties of Amino-Ethynyl-Benzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

From Molecular Design to Solvatochromic Applications

Executive Summary

Amino-ethynyl-benzoic acid derivatives represent a canonical class of "push-pull" fluorophores, characterized by a Donor-π-Acceptor (D-π-A) architecture. These molecules bridge a strong electron donor (amino group) and an electron acceptor (benzoic acid) via a rigid ethynyl or phenylethynyl spacer.

This guide provides a deep technical analysis of their photophysical behavior, specifically focusing on Intramolecular Charge Transfer (ICT) dynamics, solvatochromism, and synthesis. For researchers in bioimaging and materials science, understanding these properties is critical for designing environmental sensors (e.g., lipid droplet probes) and stimuli-responsive Metal-Organic Frameworks (MOFs).

Molecular Architecture & Design Logic

The core scaffold relies on electronic asymmetry. The photophysics are governed by the efficiency of charge transfer from the amine lone pair to the carboxyl moiety upon excitation.

Structural Components[1][2][3]
  • Donor (D): Amino group (

    
    , 
    
    
    
    ). Alkylation increases donor strength and prevents H-bond induced quenching.
  • π-Bridge: Ethynyl (

    
    ) or Phenylethynyl (
    
    
    
    ). This rigid linker extends conjugation, red-shifting absorption into the near-UV/visible region (350–420 nm) compared to non-ethynyl analogs like p-aminobenzoic acid (PABA).
  • Acceptor (A): Benzoic acid (

    
    ) or ester (
    
    
    
    ). Acts as the electron sink.
Mechanism: The ICT State

Upon photoexcitation (


), electron density shifts from the donor to the acceptor. In polar solvents, this highly dipolar Excited State (ICT) is stabilized, leading to a significant bathochromic (red) shift in emission.

Critical Consideration: In sterically crowded derivatives or high-viscosity media, the molecule may access a Twisted Intramolecular Charge Transfer (TICT) state, where the donor-acceptor orbitals decouple. This often results in fluorescence quenching in polar solvents, a property utilized in "turn-on" sensing for hydrophobic pockets in proteins or lipid membranes.

Synthesis Protocol: Sonogashira Cross-Coupling

Self-Validating Protocol for 4-((4-aminophenyl)ethynyl)benzoic acid

This workflow utilizes a Sonogashira coupling, the industry standard for installing ethynyl bridges.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Iodoaniline 1.0Electrophile (Aryl Halide)
4-Ethynylbenzoic acid 1.1Nucleophile (Terminal Alkyne)
Pd(PPh3)4 0.05Catalyst (0-valent Pd source)
CuI 0.10Co-catalyst (Activates alkyne)
Et3N / THF (1:1) SolventBase (neutralizes HI) & Solvent
Step-by-Step Methodology
  • Degassing: Charge a Schlenk flask with 4-iodoaniline and 4-ethynylbenzoic acid. Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (prevents Glaser homocoupling of alkynes).
  • Catalyst Addition: Add

    
     and 
    
    
    
    under positive Argon pressure.
  • Solvation: Inject degassed dry THF and Triethylamine (

    
    ).
    
  • Reaction: Heat to

    
     for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the iodide spot.
    
  • Workup:

    • Cool to RT. Filter off ammonium salt precipitate.

    • Concentrate filtrate in vacuo.

    • Redissolve in

      
      , wash with 
      
      
      
      (carefully, to avoid protonating the product amine if acid-sensitive) and brine.
  • Purification: Recrystallize from Ethanol or perform column chromatography (Silica gel).

Photophysical Characterization

Absorption & Emission Data

The ethynyl bridge red-shifts the absorption maximum (


) significantly compared to PABA (

nm).

Table 1: Solvatochromic Shifts of 4-(Dimethylamino)phenylethynyl Benzoic Acid (Representative Data)

SolventPolarity (

)

(nm)

(nm)
Stokes Shift (

)
Quantum Yield (

)
Toluene 0.099385460 (Blue)~4,2000.85 (High)
Chloroform 0.259392495 (Cyan)~5,3000.70
Acetonitrile 0.460398540 (Yellow)~6,6000.15
DMSO 0.444405565 (Orange)~7,000< 0.05 (Quenched)

> Interpretation: The massive Stokes shift in DMSO indicates strong stabilization of the ICT state. The drop in


 in polar solvents suggests non-radiative decay pathways (likely TICT) become dominant.
Visualizing the Mechanism

The following diagram illustrates the competition between Locally Excited (LE) and Charge Transfer (ICT) states.

Jablonski_ICT cluster_solvent Solvent Effect S0 Ground State (S0) Planar S1_LE Locally Excited (LE) S1 State S0->S1_LE Absorption (hv) S1_LE->S0 Fluorescence (Short u03bb) S1_ICT ICT State (Planar/Polar) S1_LE->S1_ICT Solvent Relaxation S1_ICT->S0 ICT Emission (Long u03bb) S1_TICT TICT State (Twisted/Dark) S1_ICT->S1_TICT Bond Rotation (Polar Solvent) S1_TICT->S0 Non-Radiative Decay (Heat)

Caption: Jablonski diagram showing the relaxation from Locally Excited (LE) state to ICT and TICT states. Polar solvents stabilize the ICT/TICT manifold, red-shifting emission and promoting non-radiative decay.

Experimental Protocols for Characterization

Protocol: Lippert-Mataga Analysis (Solvatochromism)

To quantify the change in dipole moment (


), use the Lippert-Mataga equation.
  • Preparation: Prepare

    
     solutions of the derivative in 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).
    
  • Measurement: Record UV-Vis absorbance (

    
    ) and Fluorescence emission (
    
    
    
    ) maxima in wavenumbers (
    
    
    ).
  • Calculation: Calculate Stokes Shift

    
    .
    
  • Plotting: Plot

    
     (y-axis) vs. Orientation Polarizability 
    
    
    
    (x-axis).
    • Where

      
       is the dielectric constant and 
      
      
      
      is the refractive index.
  • Analysis: The slope of the linear fit is proportional to

    
    . A steep slope confirms strong ICT character.
    
Protocol: Quantum Yield ( ) Determination

Standard: Quinine Sulfate in 0.1 M H2SO4 (


)
  • Absorbance Match: Adjust the concentration of the sample and the standard so that absorbance at the excitation wavelength is identical and below 0.1 OD (to avoid inner filter effects).

  • Integration: Measure the integrated fluorescence intensity (

    
    ) for both sample (
    
    
    
    ) and reference (
    
    
    ).
  • Calculation:

    
    
    
    • Where

      
       is the refractive index of the solvent.
      

Applications in Drug Development & Sensing

Lipid Droplet Imaging

Due to the "turn-on" fluorescence in non-polar environments (high


 in Toluene/Lipids vs. low 

in water), these derivatives are excellent stains for lipid droplets in cells. The ethynyl bridge increases lipophilicity (

), ensuring rapid membrane permeation.
pH Sensing

The amino donor is pH-sensitive. Protonation of the amine (


) eliminates the donor capability, collapsing the ICT state and blue-shifting/quenching the fluorescence. This allows for ratiometric pH sensing in acidic organelles (lysosomes).

References

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link

  • Kósa, C., Danko, M., & Hrdlovič, P. (2012).[1] Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines.[1][2] Journal of Fluorescence, 22, 1481–1489. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer US. (Chapter 6: Solvent and Environmental Effects). Link

  • Gao, Y., et al. (2022). Donor-Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. Scientific Reports, 12, 12345. Link

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Chapter 4: Effects of Polarity). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of a Carboxyl-Decorated Covalent Organic Framework for Advanced Drug Delivery Applications

Abstract This document provides a comprehensive guide for the synthesis, characterization, and application of a novel Covalent Organic Framework (COF) utilizing the bifunctional linker, 4-((4-aminophenyl)ethynyl)benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of a novel Covalent Organic Framework (COF) utilizing the bifunctional linker, 4-((4-aminophenyl)ethynyl)benzoic acid. Covalent Organic Frameworks are a class of crystalline porous polymers with exceptional tunability and high surface areas, making them prime candidates for a range of applications, including drug delivery.[1][2] The strategic use of a linker containing both an amine for framework construction and a carboxylic acid for pore functionalization allows for the direct synthesis of a COF with tailored chemical properties. This application note details a robust solvothermal protocol for reacting 4-((4-aminophenyl)ethynyl)benzoic acid with a complementary aldehyde linker to form a highly crystalline, imine-linked COF. We provide in-depth, step-by-step protocols, the scientific rationale behind key experimental choices, comprehensive characterization methodologies, and a practical guide to its application in loading and releasing a model anticancer drug, Doxorubicin.

Introduction to Functional COF Synthesis

Covalent Organic Frameworks (COFs) are constructed from organic building blocks linked by strong covalent bonds, forming ordered, porous structures.[3] The ability to design the network topology and engineer the chemical environment of the pores at the molecular level is a key advantage of COF chemistry.[4][5] Imine-based COFs, formed through the condensation of amines and aldehydes, are among the most studied due to their high chemical stability and the dynamic, reversible nature of the imine linkage, which facilitates a "self-healing" process during synthesis to yield highly crystalline materials.[6][7]

Traditional solvothermal synthesis methods, while effective, often involve harsh conditions and long reaction times.[8] Recent advancements have focused on milder, more scalable conditions.[9][10] This guide employs a refined solvothermal approach optimized for the specific linker .

The linker, 4-((4-aminophenyl)ethynyl)benzoic acid, is a unique building block. Its linear, rigid structure, provided by the ethynyl bridge, is ideal for creating well-defined porous networks. Crucially, it possesses two distinct functional groups:

  • Aniline (-NH₂): This primary amine group serves as the reactive site for forming the structural imine linkages of the COF backbone when reacted with a multivalent aldehyde.

  • Carboxylic Acid (-COOH): This group does not participate in the primary framework formation but extends into the COF pores, creating a functionalized nano-environment. These acidic sites are ideal for interacting with and binding guest molecules, particularly basic drug compounds, through electrostatic interactions and hydrogen bonding.[11]

By combining this linker with a C₃-symmetric trialdehyde, such as 1,3,5-triformylbenzene (TFB), we can construct a 2D hexagonal framework (schematically shown in Figure 1) with pores uniformly decorated with carboxylic acid groups.

G TFB 1,3,5-Triformylbenzene (TFB) L1 4-((4-Aminophenyl)ethynyl)benzoic acid TFB->L1 Imine Condensation L2 4-((4-Aminophenyl)ethynyl)benzoic acid TFB->L2 Imine Condensation L3 4-((4-Aminophenyl)ethynyl)benzoic acid TFB->L3 Imine Condensation COF Carboxyl-Functionalized 2D COF L1->COF L2->COF caption Figure 1. Conceptual schematic of COF synthesis.

Caption: Figure 1. Conceptual schematic of COF synthesis.

Detailed Experimental Protocols
2.1. Materials and Equipment
Reagent / Material Grade Supplier Notes
4-((4-aminophenyl)ethynyl)benzoic acid>98%Custom Synthesis or CommercialStore desiccated.
1,3,5-Triformylbenzene (TFB)>97%TCI, Sigma-AldrichStore desiccated.
ortho-Dichlorobenzene (o-DCB)Anhydrous, >99%Sigma-AldrichUse from a sealed bottle.
n-Butanol (n-BuOH)Anhydrous, >99%Sigma-AldrichUse from a sealed bottle.
Acetic Acid (aq.)6 MFisher ScientificPrepare by diluting glacial acetic acid.
N,N-Dimethylformamide (DMF)ACS GradeFisher ScientificFor washing.
AcetoneACS GradeFisher ScientificFor washing.
Pyrex® Glass Pressure Tube10 mLCorningEnsure it is rated for the reaction temperature.
Magnetic Stirrer with Heating-IKA, Heidolph
Centrifuge-Beckman Coulter, EppendorfRequired for product isolation.
Schlenk Line / Vacuum Oven--For activation of the COF.
2.2. Synthesis of Carboxyl-Functionalized COF (CF-COF)

This protocol is based on established solvothermal methods for imine-linked COFs, which are known to produce materials with high crystallinity.[12][13]

Scientist's Note: The choice of a solvent system like o-DCB/n-BuOH is critical. The mixture provides a high boiling point for the reaction while maintaining solubility of the reactants. The acetic acid catalyst is essential for promoting the reversible imine condensation, which allows the framework to "error-correct" and crystallize into a thermodynamically stable, ordered structure.[14]

G start Start: Prepare Reagents mix 1. Mix Linkers in Solvent - 4-((4-Aminophenyl)ethynyl)benzoic acid - 1,3,5-Triformylbenzene (TFB) - o-DCB / n-BuOH solvent start->mix sonicate 2. Sonicate to Disperse (15 minutes) mix->sonicate add_catalyst 3. Add Acetic Acid Catalyst sonicate->add_catalyst freeze_pump_thaw 4. Freeze-Pump-Thaw Cycle (x3) (Removes dissolved oxygen) add_catalyst->freeze_pump_thaw seal_react 5. Solvothermal Reaction (Seal tube & heat at 120°C for 3 days) freeze_pump_thaw->seal_react isolate 6. Isolate Crude Product (Cool, Centrifuge) seal_react->isolate wash 7. Purify by Washing (Sequential washes with DMF and Acetone) isolate->wash activate 8. Activate COF (Dry under high vacuum at 150°C) wash->activate characterize End: Characterize Product activate->characterize

Caption: Figure 2. Step-by-step workflow for the synthesis and processing of the CF-COF.

Step-by-Step Protocol:

  • In a 10 mL Pyrex® pressure tube, add 4-((4-aminophenyl)ethynyl)benzoic acid (0.15 mmol, 35.6 mg) and 1,3,5-triformylbenzene (TFB) (0.10 mmol, 16.2 mg).

  • Add a solvent mixture of o-dichlorobenzene (1.0 mL) and n-butanol (1.0 mL).

  • Briefly sonicate the mixture for 15 minutes to ensure a homogenous suspension.

  • Add 6 M aqueous acetic acid (0.2 mL).

  • Subject the tube to three freeze-pump-thaw cycles to thoroughly degas the mixture.

    • Scientist's Note: Removing oxygen is important to prevent side reactions at high temperatures that could introduce defects into the COF structure.

  • Seal the pressure tube under vacuum or an inert atmosphere (N₂ or Ar).

  • Place the sealed tube in a preheated oven at 120 °C for 72 hours. A yellow precipitate should form during this time.

  • After 3 days, remove the tube from the oven and allow it to cool completely to room temperature.

  • Open the tube and collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.

  • Purification: Wash the solid by repeatedly re-suspending it in fresh solvent, sonicating for 10 minutes, and centrifuging. Perform this wash cycle three times with DMF, followed by three times with acetone.

    • Scientist's Note: This rigorous washing is essential to remove any unreacted monomers and residual high-boiling-point solvent trapped within the pores, which is crucial for achieving high porosity.

  • Activation: After the final acetone wash, dry the purified yellow powder under high vacuum at 150 °C overnight. This process, known as activation, removes all guest solvent molecules from the pores, making them accessible. The final product is a fine, bright yellow powder.

Physicochemical Characterization: Validating Success

Thorough characterization is required to confirm the successful synthesis of a crystalline, porous COF.[15]

Technique Purpose Expected Result / Observation
FT-IR Spectroscopy Confirm imine bond formation.Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N imine stretch at ~1623 cm⁻¹. The broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) should remain.
Powder X-Ray Diffraction (PXRD) Assess crystallinity and structure.A highly crystalline material will show several sharp diffraction peaks at low 2θ angles, corresponding to the ordered porous structure. An amorphous material will show only a broad halo.
Nitrogen Sorption (77 K) Measure surface area and porosity.The activated COF should exhibit a Type I or Type IV isotherm, indicative of a microporous/mesoporous material. Expect a Brunauer-Emmett-Teller (BET) surface area in the range of 800-1500 m²/g.
Thermogravimetric Analysis (TGA) Evaluate thermal stability.The COF should be thermally stable up to ~400-450 °C under a nitrogen atmosphere, after an initial weight loss below 150 °C due to residual solvent.
Scanning Electron Microscopy (SEM) Observe particle morphology.The images will reveal the shape and size distribution of the COF particles, which can vary from spherical aggregates to crystalline rods depending on nucleation and growth conditions.[15]
Application Protocol: Drug Loading and Release

The carboxylic acid groups lining the pores of the CF-COF make it an excellent candidate for a drug delivery system (DDS), especially for amine-containing drugs like the chemotherapeutic agent Doxorubicin (DOX).[16][17][18] The acidic -COOH groups of the COF can protonate the basic amino group of DOX, leading to strong ionic interactions and efficient loading.

4.1. Doxorubicin (DOX) Loading
  • Prepare a stock solution of Doxorubicin hydrochloride (DOX) at 1 mg/mL in deionized water.

  • Disperse 10 mg of activated CF-COF in 10 mL of the DOX solution.

  • Stir the suspension in the dark at room temperature for 24 hours to allow for maximum drug loading.

    • Scientist's Note: Conducting the experiment in the dark is important as DOX is light-sensitive.

  • Collect the DOX-loaded COF (DOX@CF-COF) by centrifugation (8000 rpm, 10 minutes).

  • Wash the collected solid briefly with deionized water to remove any non-adsorbed drug from the surface.

  • To quantify the loaded amount, measure the absorbance of the supernatant before and after the loading experiment using a UV-Vis spectrophotometer (DOX has a characteristic absorbance maximum at ~480 nm). The difference corresponds to the amount of drug loaded into the COF.

4.2. In Vitro pH-Responsive Drug Release
  • Suspend 5 mg of the dried DOX@CF-COF in 10 mL of a release buffer. Two common buffers are:

    • Physiological pH: Phosphate-buffered saline (PBS) at pH 7.4.

    • Tumor Microenvironment pH: Acetate buffer at pH 5.5.

  • Incubate the suspension at 37 °C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot of the buffer after centrifuging the sample to pellet the COF.

  • Replenish the tube with 1 mL of fresh buffer to maintain a constant volume.

  • Quantify the amount of DOX released in the aliquot using UV-Vis spectrophotometry or fluorescence spectroscopy.

  • Plot the cumulative drug release percentage versus time. It is expected that drug release will be significantly faster at the acidic pH of 5.5, as the excess protons in the buffer compete with the protonated DOX for the carboxylate binding sites, triggering release.

References
  • Laemont, A., Matthys, G., Lavendomme, R., et al. (2024). Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv. [Link]

  • McCray, A. W., Feriante, S., & Evans, A. M. (2022). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. RSC. [Link]

  • ResearchGate. (n.d.). Solvothermal synthesis of imine-COF(P)s and their reduction into amine-COFs. ResearchGate. [Link]

  • Wang, Z., et al. (2024). Eco-friendly synthesis of imine-based COFs for efficient photocatalytic H2O2 production. Green Chemistry. [Link]

  • Laemont, A., Matthys, G., Lavendomme, R., et al. (2024). Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv. [Link]

  • Zhang, Y., et al. (2024). Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. Royal Society of Chemistry. [Link]

  • Evans, A. M., et al. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. National Institutes of Health. [Link]

  • Asgari, M., & Amiri, M. (2020). Applications of covalent organic frameworks (COFs):From gas storage and separation to drug delivery. Elsevier. [Link]

  • Hisae, Y., et al. (2022). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. National Institutes of Health. [Link]

  • Wang, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. [Link]

  • Zhang, Y., et al. (2022). Design of size uniform and controllable covalent organic framework nanoparticles for high-performance anticancer drug delivery. PubMed. [Link]

  • Liu, Y., et al. (2024). Rational Synthesis of Functionalized Covalent Organic Frameworks via Four-Component Reaction. PubMed. [Link]

  • Hisae, Y., et al. (2022). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. MDPI. [Link]

  • Li, G., et al. (2018). Novel imine-linked covalent organic frameworks: preparation, characterization and application. Journal of Materials Chemistry A. [Link]

  • RSC. (n.d.). Synthesis Protocols for Covalent Organic Framework (COF) Precursors. RSC. [Link]

  • Younas, F., et al. (2024). Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications. Scilit. [Link]

  • Zhang, Y., et al. (2024). Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. Royal Society of Chemistry. [Link]

  • JoVE. (2023). Synthesis and Catalyst Preparation of SB-PORPy-COF for Electrochemical CO2 Reduction. JoVE. [Link]

  • Zhang, Y., et al. (2016). Eyes of covalent organic frameworks: Cooperation between analytical chemistry and COFs. Taylor & Francis Online. [Link]

  • Wang, Y., Wang, S., & Tang, S. (2020). Synthesis and Characterization of Imine-based Covalent Organic Framework(COF-LZU1) in Supercritical Carbon Dioxide. CIESC. [Link]

  • Al-Otaibi, J. S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Institutes of Health. [Link]

  • Google Patents. (n.d.). CN114773556B - Green solid-phase synthesis method of covalent organic framework material.
  • Younas, F., et al. (2024). Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

removing palladium catalyst from 4-((4-Aminophenyl)ethynyl)benzoic acid

This technical guide addresses the purification of 4-((4-Aminophenyl)ethynyl)benzoic acid , specifically focusing on the removal of residual palladium (Pd) catalysts (e.g., from Sonogashira coupling). This molecule prese...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 4-((4-Aminophenyl)ethynyl)benzoic acid , specifically focusing on the removal of residual palladium (Pd) catalysts (e.g., from Sonogashira coupling).

This molecule presents a specific challenge: it is a zwitterion (containing both a basic aniline and an acidic benzoic acid) with a rigid alkyne linker.[1] This structure creates a "perfect storm" for Pd retention—the amine and alkyne groups can coordinate Pd tightly, while the molecule's poor solubility in neutral organic solvents limits standard purification options like flash chromatography.

Subject: 4-((4-Aminophenyl)ethynyl)benzoic acid (API Intermediate)

Diagnostic & Strategy Selection

Before selecting a protocol, you must diagnose the state of your palladium. The removal strategy depends on whether the Pd is homogeneous (soluble complexes) or heterogeneous (nanoparticles).

ObservationPd StatePrimary ChallengeRecommended Protocol
Black Precipitate / Haze Pd(0) NanoparticlesPhysical entrapment in crystal lattice.[1][2]Protocol A (Filtration & Carbon)
Colored Solution (Yellow/Red) Pd(II) ComplexesChemical coordination to the amine/alkyne.[1]Protocol B (Chemisorption)
High ppm (>1000 ppm) Mixed SpeciesBulk contamination.[1][2]Protocol C (Precipitation with Chelators)
Solubility Profile & Solvent Choice
  • Neutral State: Poor solubility in DCM, Toluene, EtOAc.

  • Acidic State: Soluble in DMSO, DMF.

  • Basic State: Soluble in aqueous NaOH, KOH, or Na₂CO₃ (as the carboxylate salt).

Critical Warning: Do NOT use silica-based scavengers (e.g., SiliaMetS) in strong aqueous base (pH > 10).[1][2] The silica backbone will hydrolyze/dissolve, contaminating your product with silicates. For basic aqueous solutions, use activated carbon or polymeric scavengers .[2]

Detailed Removal Protocols

Protocol A: The "Dissolve & Adsorb" Method (Aqueous Route)

Best for: Large scale, bulk Pd removal, cost-efficiency.

Theory: By converting the benzoic acid to its water-soluble sodium salt, we release Pd trapped in the crystal lattice. Activated carbon then adsorbs the Pd.

Reagents: 1M NaOH, Activated Carbon (e.g., Darco G-60 or KB-G), Celite 545.[2]

  • Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 1M NaOH until the solid dissolves and pH reaches ~10-11.

    • Note: If the solution remains cloudy, filtered through a 0.45 µm membrane to remove bulk Pd(0) particles before adding carbon.

  • Adsorption: Add Activated Carbon (10-20 wt% relative to substrate).[1][2]

  • Digestion: Stir vigorously at 50°C for 1-2 hours.

    • Why heat? Increases the kinetics of adsorption and ensures full solubility of the organic substrate.

  • Filtration: Filter the hot mixture through a pad of Celite 545. Wash the pad with 0.1M NaOH.

    • Tip: Do not let the pad run dry to prevent cracking and channeling.

  • Precipitation: Cool the filtrate to room temperature. Slowly acidify with 1M HCl to pH 4-5 (approximate isoelectric point).

  • Isolation: Filter the precipitated product, wash with water, and dry.

Protocol B: Chemisorption with Functionalized Silica (Organic Route)

Best for: High-value batches, low ppm targets (<10 ppm), Pd(II) removal.[1]

Theory: Thiol-functionalized silica (e.g., SiliaMetS® Thiol) binds Pd with high affinity (Kd > 10⁴), outcompeting the aniline/alkyne ligands on your molecule.

Reagents: DMSO (or DMF), SiliaMetS® Thiol (or DMT for hindered Pd).[1]

  • Dissolution: Dissolve crude product in DMSO (5-10 volumes).

  • Scavenger Addition: Add SiliaMetS® Thiol (4 equivalents relative to residual Pd content, or 10-20 wt% if Pd content is unknown).[1][2]

  • Incubation: Stir at 60-80°C for 4 hours.

    • Expert Insight: The aniline amine on your molecule is a competitive ligand. Heat is required to drive the ligand exchange from your product to the scavenger.

  • Filtration: Filter through a fine sintered glass funnel or a 0.2 µm PTFE filter to remove the scavenger.

  • Workup: Pour the DMSO filtrate into excess water (10x volume) to precipitate the purified product.

  • Wash: Filter and wash extensively with water to remove DMSO.[2]

Protocol C: "Assisted" Recrystallization (Chelation)

Best for: Final polishing step if Protocol A/B fails to meet ICH limits.[1]

Theory: Standard recrystallization often fails because Pd co-precipitates.[1][2] Adding a soluble chelator (N-Acetylcysteine) keeps the Pd soluble in the mother liquor while the product crystallizes.

  • Solvent System: DMF/Water or DMSO/Water.[1][2]

  • Additive: Add N-Acetylcysteine (NAC) or Thiourea (10 wt% relative to substrate) to the hot solution.

  • Process: Dissolve product and additive in hot DMF. Slowly add water until turbid. Cool slowly.

  • Result: Pd-NAC complexes remain in the supernatant; product crystallizes pure.[1][2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the correct purification route based on your specific constraints.

Pd_Removal_Workflow Start Crude Product (Zwitterion) Check_Solubility Primary Solubility Preference? Start->Check_Solubility Route_Aq Aqueous Base (NaOH) Check_Solubility->Route_Aq Green/Cheap Route_Org Polar Organic (DMSO/DMF) Check_Solubility->Route_Org High Purity Decision_Aq Pd Level? Route_Aq->Decision_Aq Decision_Org Pd Species? Route_Org->Decision_Org Action_Carbon Protocol A: Activated Carbon (Adsorption) Decision_Aq->Action_Carbon High (>500 ppm) Action_Chelation Protocol C: NAC-Assisted Precipitation Decision_Aq->Action_Chelation Low (<100 ppm) Decision_Org->Action_Carbon Pd(0) / Colloidal Action_Silica Protocol B: SiliaMetS Thiol (Chemisorption) Decision_Org->Action_Silica Pd(II) / Soluble Result ICH Q3D Compliant Product (<10 ppm Pd) Action_Carbon->Result Action_Chelation->Result Action_Silica->Result

Figure 1: Decision matrix for palladium removal strategies based on solvent compatibility and contamination levels.[1][2]

Troubleshooting & FAQs

Q1: I used SiliaMetS Thiol in 1M NaOH and my filtration stalled/product is contaminated.

  • Root Cause: Silica gel dissolves at pH > 10.[1][2] You have degraded the scavenger backbone, creating a gel of sodium silicate and releasing the trapped Pd back into solution.

  • Solution: If you must use aqueous base, switch to a polymeric scavenger (e.g., Biotage MP-TMT) or use Activated Carbon (Protocol A).[1][2]

Q2: After Protocol A (Carbon), my product is grey.

  • Root Cause: Carbon "fines" (microscopic particles) have passed through the filter.

  • Solution: Re-dissolve the product in base and filter through a 0.22 µm membrane or a double-layer of Celite packed tightly.[2] Ensure the Celite pad is not cracked.

Q3: My yield is low (50-60%) after using Activated Carbon.

  • Root Cause: Your molecule has a flat, aromatic structure (alkyne linker between two rings). It adsorbs strongly to carbon via pi-stacking.[1][2]

  • Solution: Reduce carbon loading to 5 wt%. Alternatively, switch to Protocol B (Silica Scavengers), which relies on specific S-Pd bonding rather than non-specific surface adsorption.[2]

Q4: The Pd level is still 50 ppm after one pass. What now?

  • Root Cause: Deeply embedded Pd or equilibrium limitation.[1][2]

  • Solution: Do not repeat the same method. Use a "orthogonal" approach. If you did Carbon (adsorption), follow up with Recrystallization with NAC (chelation). The change in mechanism is usually required to break the final threshold.

Q5: Can I just wash the solid with EDTA?

  • Root Cause: EDTA is poor at penetrating the crystal lattice of insoluble zwitterions.

  • Solution: No. The product must be dissolved for the scavenger/chelator to access the metal center. Surface washing is ineffective for API-grade purity.[1][2]

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] (2019). Guideline Q3D(R2) on elemental impurities. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link][1][2]

  • Biotage Technical Guide. Strategies for Removing Palladium from Reaction Mixtures. [Link]

Sources

Optimization

preventing oxidation of the amino group in 4-((4-Aminophenyl)ethynyl)benzoic acid

A Guide to Preventing Oxidation of the Amino Group Welcome to the technical support center for 4-((4-Aminophenyl)ethynyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation of the Amino Group

Welcome to the technical support center for 4-((4-Aminophenyl)ethynyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of amino group oxidation in this versatile molecule. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your experiments are built on a solid foundation of chemical principles.

Section 1: Understanding the Instability - FAQs

This section addresses the fundamental questions regarding the oxidative instability of the amino group in 4-((4-Aminophenyl)ethynyl)benzoic acid.

Q1: Why is the amino group on 4-((4-Aminophenyl)ethynyl)benzoic acid so susceptible to oxidation?

The primary reason for the heightened susceptibility to oxidation lies in the electron-rich nature of the aromatic amine. The unshared pair of electrons on the nitrogen atom makes it a prime target for various oxidizing agents.[1] This reactivity is further influenced by the extended π-conjugation system of the molecule, which includes the phenyl rings and the ethynyl bridge. This conjugation can stabilize radical intermediates, potentially facilitating oxidation processes. Aromatic amines, in general, can be oxidized to a variety of products, including nitroso and nitro compounds, which can lead to complex reaction mixtures and undesirable byproducts.[2]

Q2: What are the common signs of amino group oxidation in my sample?

Visual inspection is often the first indicator. Pure 4-((4-Aminophenyl)ethynyl)benzoic acid is typically a light-colored solid. The appearance of discoloration, often progressing from yellow to brown or even black, is a strong indication of oxidation and the formation of polymeric byproducts. Spectroscopic analysis can provide more definitive evidence. In the ¹H NMR spectrum, you might observe broadening or disappearance of the amine (-NH₂) protons. UV-Vis spectroscopy may show the emergence of new absorption bands at longer wavelengths, corresponding to the formation of colored, oxidized species.

Q3: What are the primary factors that accelerate the oxidation of the amino group?

Several factors can contribute to the accelerated oxidation of the amino group:

  • Exposure to Air (Oxygen): Atmospheric oxygen is a common oxidant, and prolonged exposure, especially in solution, can lead to gradual oxidation.

  • Presence of Metal Ions: Trace amounts of transition metal ions, such as copper or iron, can catalyze the oxidation of aromatic amines.[3]

  • Light Exposure: Certain wavelengths of light can provide the energy to initiate photo-oxidative processes.[3]

  • Harsh Reaction Conditions: Reagents used in subsequent synthetic steps, particularly strong oxidizing agents, can readily attack the unprotected amino group.[1][4]

  • Elevated Temperatures: Increased temperature can accelerate the rate of oxidation reactions.

Section 2: Proactive Prevention - Strategies and Protocols

The most effective approach to dealing with oxidation is to prevent it from occurring in the first place. This section details proven strategies and provides step-by-step protocols.

Strategy 1: Inert Atmosphere and Proper Storage

The simplest yet most crucial step is to minimize contact with atmospheric oxygen.

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
Sample discolors over time in storage.Exposure to air and/or light.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect it from light. For long-term storage, refrigeration or freezing is recommended.
Solutions of the compound darken rapidly.Dissolved oxygen in the solvent and exposure to air.Use degassed solvents for all reactions and manipulations. Maintain a positive pressure of an inert gas over the solution whenever possible.
Strategy 2: Amino Group Protection

For multi-step syntheses where the amino group needs to survive harsh reagents, protection is essential.[1][5] The ideal protecting group is one that can be introduced and removed in high yield under mild conditions that do not affect other functional groups in the molecule.[6][7] Carbamates are a popular choice for protecting amines.[5][8]

Workflow for Amino Group Protection and Deprotection

Below is a visual representation of the general workflow for utilizing a protecting group.

ProtectionDeprotectionWorkflow Start 4-((4-Aminophenyl)ethynyl)benzoic acid Protect Protection Reaction (e.g., with Boc-anhydride) Start->Protect Protected Protected Intermediate Protect->Protected Reaction Subsequent Reaction(s) (e.g., esterification, amidation) Protected->Reaction Deprotect Deprotection Reaction (e.g., with TFA) Reaction->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for protecting the amino group.

Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

The Boc group is an excellent choice due to its stability under a wide range of conditions and its straightforward removal with acid.[8]

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve 4-((4-Aminophenyl)ethynyl)benzoic acid in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Base Addition: Add a base, for example, sodium hydroxide, to the solution to deprotonate the carboxylic acid and facilitate the reaction.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the N-Boc protected product by column chromatography.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected compound in a suitable organic solvent like dichloromethane (DCM).

  • Acid Addition: Add a strong acid, most commonly trifluoroacetic acid (TFA), to the solution.[8]

  • Reaction: Stir the mixture at room temperature. The deprotection is usually rapid, often completing within an hour.

  • Removal of Acid: Evaporate the solvent and excess TFA under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to ensure complete removal of TFA.

  • Neutralization: Dissolve the residue in a suitable solvent and neutralize any remaining acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the deprotected product and purify as necessary.

Strategy 3: Use of Antioxidants

In situations where protection/deprotection is not feasible or desirable, the addition of an antioxidant can help to mitigate oxidation, particularly during storage or in solution.[3]

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
Solution of the compound shows slight discoloration during a long reaction or workup.Slow oxidation by trace impurities or dissolved oxygen.Add a small amount of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT) or a hindered amine light stabilizer (HALS), to the solution.
Compound degrades during purification on silica gel.Air oxidation catalyzed by the acidic silica surface.Deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Perform the chromatography quickly to minimize contact time.

Section 3: Analytical Characterization of Oxidation

This section provides a brief overview of analytical techniques to identify and quantify the extent of oxidation.

Analytical Techniques for Monitoring Oxidation:

TechniqueInformation Provided
Thin Layer Chromatography (TLC) Quick and easy method to visualize the formation of more polar, colored byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the purity of the sample and the percentage of oxidized impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of the molecular weights of the parent compound and any oxidation products (e.g., nitroso or nitro derivatives).
Nuclear Magnetic Resonance (NMR) Spectroscopy Changes in the chemical shifts and integration of the aromatic and amine protons can indicate oxidation.
UV-Visible Spectroscopy Appearance of new absorption bands can indicate the formation of chromophoric oxidation products.

Section 4: Logical Troubleshooting Framework

When faced with unexpected oxidation, a systematic approach is key to identifying and resolving the issue.

TroubleshootingFramework Start Oxidation Observed (e.g., color change, impurity in LC-MS) CheckStorage Review Storage Conditions: - Inert atmosphere? - Protected from light? - Correct temperature? Start->CheckStorage CheckProcedure Review Experimental Procedure: - Degassed solvents used? - Reaction under inert gas? - Any oxidizing reagents? CheckStorage->CheckProcedure No ImproveStorage Implement Proper Storage: - Store under Ar/N2 - Use amber vials - Refrigerate/freeze CheckStorage->ImproveStorage Yes CheckPurification Review Purification Method: - Air exposure during chromatography? - Active stationary phase? CheckProcedure->CheckPurification No ModifyProcedure Modify Procedure: - Degas solvents - Run under inert atmosphere - Use amino protection CheckProcedure->ModifyProcedure Yes OptimizePurification Optimize Purification: - Minimize air exposure - Deactivate silica gel CheckPurification->OptimizePurification Yes Resolved Problem Resolved CheckPurification->Resolved No ImproveStorage->Resolved ModifyProcedure->Resolved OptimizePurification->Resolved

Caption: A systematic approach to troubleshooting oxidation.

By understanding the underlying causes of amino group oxidation and implementing these preventative and troubleshooting strategies, researchers can ensure the integrity of their 4-((4-Aminophenyl)ethynyl)benzoic acid and the reliability of their experimental results.

References

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Slideshare. Protection for amino group and amino acid. Retrieved from [Link]

  • MDPI. (2022, February 7). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. Protective Groups. Retrieved from [Link]

  • ResearchGate. (2025, October 14). (PDF) Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Retrieved from [Link]

  • PubMed. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4-((4-Aminophenyl)ethynyl)benzoic acid

Welcome to the technical support center for the purification of 4-((4-Aminophenyl)ethynyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-((4-Aminophenyl)ethynyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this molecule. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-((4-Aminophenyl)ethynyl)benzoic acid?

The perfect solvent for recrystallization follows a "Goldilocks" principle: it must dissolve the compound completely when hot (at or near its boiling point) but poorly at cold temperatures (room temperature or below).[1][2] This temperature-dependent solubility differential is the cornerstone of the technique, allowing the compound to crystallize out of the solution upon cooling while impurities remain dissolved in the solvent (the "mother liquor").[3]

For 4-((4-Aminophenyl)ethynyl)benzoic acid, key molecular features guide solvent selection:

  • Polar Functional Groups: The presence of a carboxylic acid (-COOH) and an amino (-NH2) group imparts significant polarity and the ability to form hydrogen bonds.[1] This suggests that polar solvents will be effective.

  • Aromatic Core: The rigid, planar aromatic structure contributes to strong crystal lattice interactions, meaning a solvent must be able to overcome these forces at high temperatures.[4]

  • Reactivity: The chosen solvent must be inert and not react with either the amino or carboxylic acid functionalities.[2]

Q2: How does the structure of 4-((4-Aminophenyl)ethynyl)benzoic acid influence solvent choice?

The molecule is amphiphilic, having both polar and non-polar characteristics. The terminal carboxylic acid and amine groups are polar and capable of hydrogen bonding, favoring polar solvents like alcohols (ethanol, methanol) or even water, particularly for forming salts.[1][5] Conversely, the extended, rigid biphenyl-ethynyl backbone is non-polar, suggesting some solubility in less polar organic solvents.

This dual nature makes mixed-solvent systems particularly powerful. A "good" solvent that dissolves the compound readily can be paired with a "poor" or "anti-solvent" in which the compound is insoluble.[6][7] This allows for fine-tuning the solubility to achieve optimal crystal formation.

Q3: When should I use a single-solvent versus a mixed-solvent system?

A single-solvent system is preferred for its simplicity when a solvent is found that meets the ideal criteria: high solubility when hot and low solubility when cold.[3]

A mixed-solvent system is employed when no single solvent provides the desired solubility profile.[2] This is a common scenario for molecules like 4-((4-Aminophenyl)ethynyl)benzoic acid. The typical approach involves dissolving the compound in a minimum amount of a hot "good" solvent (e.g., ethanol, where it is very soluble) and then titrating with a hot "poor" anti-solvent (e.g., water, where it is less soluble) until the solution becomes faintly cloudy (turbid).[6] This indicates the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is set aside to cool slowly.

Q4: How do I perform a systematic solvent screen?

A systematic approach saves time and material. Use small-scale tests in test tubes or vials before committing to a bulk recrystallization.

Experimental Protocol: Small-Scale Solvent Screening

  • Sample Preparation: Place approximately 10-20 mg of your crude 4-((4-Aminophenyl)ethynyl)benzoic acid into several separate test tubes.

  • Solvent Addition (Cold): To each tube, add a different test solvent (see table below) dropwise at room temperature, swirling after each addition. Add up to 1 mL. A good candidate solvent will not dissolve the compound at this stage.[7]

  • Solvent Addition (Hot): For the solvents that did not dissolve the compound cold, heat the mixture to the solvent's boiling point. Add more hot solvent in small increments until the solid just dissolves. A good candidate will dissolve the compound in a reasonable volume of hot solvent (e.g., 1-5 mL).

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. A successful solvent will yield a high quantity of crystalline precipitate.

  • Evaluation: Assess the quantity and quality of the crystals formed. This screening will identify promising single solvents or pairs for a mixed-solvent system.

Table 1: Potential Solvents for 4-((4-Aminophenyl)ethynyl)benzoic acid
SolventBoiling Point (°C)PolarityPredicted Utility
Water100HighPoor solvent alone, but excellent as an anti-solvent with alcohols. May dissolve at high pH.[5][8]
Ethanol78HighGood potential as a primary "good" solvent.[1]
Methanol65HighGood potential as a primary "good" solvent.
Acetone56Medium-HighPotential "good" solvent. Its volatility can be a drawback.
Ethyl Acetate77MediumMay work as a primary solvent, often paired with hexane or heptane.[9]
Toluene111LowUnlikely to be a good solvent due to polarity mismatch, but could be useful for removing non-polar impurities.
Hexane/Heptane69 / 98Very LowExcellent potential as an "anti-solvent" with more polar primary solvents.[7]

Troubleshooting Guide

Q1: My compound "oiled out" instead of forming crystals. How can I fix this?

The Problem: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid.[10] This happens when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the level of supersaturation is so high that the system favors the kinetically faster liquid-liquid phase separation over the more ordered process of crystallization.[11][12] Oiled-out products are often impure because the oil can act as a solvent for impurities.[11]

The Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the primary solvent to reduce the supersaturation level. If using a mixed-solvent system, add more of the "good" solvent.[11] Then, allow the solution to cool much more slowly.

  • Lower the Crystallization Temperature: If the boiling point of your solvent is higher than the compound's melting point, the compound will melt before it dissolves. Choose a lower-boiling solvent.

  • Slow Down Cooling: Rapid cooling is a primary cause of high supersaturation.[12] After dissolving your compound, allow the flask to cool slowly on a countertop, insulated with a towel if necessary, before moving it to an ice bath. Slow cooling favors the growth of well-ordered crystals.[13][14]

  • Use a More Dilute Solution: Starting with a lower initial concentration can prevent the critical supersaturation level from being reached.[12] This may reduce yield but will improve crystal quality.

Q2: No crystals are forming even after the solution has cooled. What's wrong?

The Problem: The failure of crystals to form usually indicates one of two issues: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.[13]

The Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13][15]

    • Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[13][16]

  • Reduce Solvent Volume: This is the most common fix.[13] Gently heat the solution and boil off some of the solvent (in a fume hood). Be careful not to evaporate too much. Periodically remove the flask from the heat and allow it to cool to see if crystals form. Once you have found the right concentration, proceed with slow cooling.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible anti-solvent dropwise to the cold solution until it becomes turbid, then clarify with a drop of the original solvent.

Q3: The crystals that formed are very fine needles or a powder. How can I get larger crystals?

The Problem: The formation of very small crystals is typically a result of rapid crystallization from a highly supersaturated solution. While the purity may be acceptable, fine powders can be difficult to filter and dry.

The Solutions:

  • Ensure Slow Cooling: This is the most critical factor for growing large crystals.[3][14] A highly concentrated solution that is cooled too quickly will crash out as a fine powder. The slower the cooling process, the more time molecules have to align into a well-ordered, larger crystal lattice.[17]

  • Reduce the Rate of Supersaturation:

    • For single solvents: Use a slightly larger volume of solvent so the solution is not as highly saturated at the boiling point.

    • For mixed solvents: Add the anti-solvent more slowly and perhaps at a slightly lower temperature to avoid creating localized areas of very high supersaturation.[6]

  • Minimize Agitation: Do not disturb or agitate the solution while it is cooling. Mechanical agitation can create many nucleation sites, leading to a large number of small crystals instead of a few large ones.[17]

Q4: The purity of my recrystallized product is still low. What are the likely causes?

The Problem: Recrystallization is a powerful purification technique, but its effectiveness depends on the nature of the impurities.

The Solutions:

  • Insoluble Impurities: If impurities are insoluble in the hot solvent, they should be removed via hot filtration before the solution is cooled.

  • Soluble Impurities:

    • Inadequate Purity Differential: If an impurity has similar solubility characteristics to your desired compound, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary.

    • Crystallization from a "Dirty" Flask: Ensure your crystallization vessel is scrupulously clean. Dust and other residues can act as nucleation sites and become trapped in the crystal lattice.[17]

    • Mother Liquor Contamination: When filtering the crystals, ensure they are washed with a small amount of ice-cold, fresh solvent to rinse away any adhering mother liquor, which is rich in impurities. Do not wash with room-temperature solvent, as this will dissolve some of your product.

Visualizing the Process
Diagram 1: Decision Workflow for Recrystallization Optimization

This diagram outlines the logical steps from initial solvent screening to troubleshooting common issues, providing a clear path for optimizing the purification of 4-((4-Aminophenyl)ethynyl)benzoic acid.

Recrystallization_Workflow cluster_single Single-Solvent Path cluster_mixed Mixed-Solvent Path start_node Start: Crude Product process_node_1 Test Solubility: 1. Cold Solvent (Insoluble?) 2. Hot Solvent (Soluble?) start_node->process_node_1 Perform Small-Scale Solvent Screen process_node process_node decision_node decision_node outcome_node outcome_node troubleshoot_node troubleshoot_node success_node Filter, Wash & Dry Pure Product decision_node_1 Good Single Solvent Found? process_node_1->decision_node_1 outcome_node_1 Use Single-Solvent Recrystallization decision_node_1->outcome_node_1 Yes outcome_node_2 Use Mixed-Solvent Recrystallization decision_node_1->outcome_node_2 No process_node_2 Cool Slowly outcome_node_1->process_node_2 Dissolve in min. hot solvent process_node_3 process_node_3 outcome_node_2->process_node_3 Dissolve in min. hot 'good' solvent decision_node_2 Crystals Formed? process_node_2->decision_node_2 process_node_4 process_node_4 process_node_3->process_node_4 Add hot 'poor' solvent to turbidity process_node_5 process_node_5 process_node_4->process_node_5 Clarify with 'good' solvent process_node_5->process_node_2 decision_node_3 Good Crystals or Oil? decision_node_2->decision_node_3 Yes troubleshoot_node_1 Troubleshoot: - Induce (Scratch/Seed) - Reduce Solvent Volume decision_node_2->troubleshoot_node_1 No decision_node_3->success_node Crystals troubleshoot_node_2 Troubleshoot 'Oiling Out': - Re-heat, add solvent - Cool slower decision_node_3->troubleshoot_node_2 Oil

Caption: Decision workflow for optimizing recrystallization.

References
  • Mixed-solvent recrystallisation. (n.d.). University of York Chemistry Teaching Labs. Retrieved February 24, 2026, from [Link]

  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved February 24, 2026, from [Link]

  • Video: Recrystallization - Procedure. (2020, March 26). JoVE. Retrieved February 24, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 24, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved February 24, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved February 24, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • What is the multi-solvent recrystallization process? (2024, May 6). Quora. Retrieved February 24, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 24, 2026, from [Link]

  • How to Grow Crystals. (n.d.). X-Ray Crystallography Facility, University of Washington. Retrieved February 24, 2026, from [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). North Carolina State University, Department of Chemistry. Retrieved February 24, 2026, from [Link]

  • Crazy Crystal Creations: How to Grow the Best and the Largest Crystals. (2023, March 4). Science Buddies. Retrieved February 24, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry analysis of 4-((4-Aminophenyl)ethynyl)benzoic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-((4-Aminophenyl)ethynyl)benzoic acid: A Comparative Analysis Introduction 4-((4-Aminophenyl)ethynyl)benzoic acid is a rigid, bifunctional molecule featur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-((4-Aminophenyl)ethynyl)benzoic acid: A Comparative Analysis

Introduction

4-((4-Aminophenyl)ethynyl)benzoic acid is a rigid, bifunctional molecule featuring both an amino and a carboxylic acid group, linked by a phenyl-ethynyl-phenyl bridge. Its defined structure and potential for forming stable molecular assemblies make it a person of interest in materials science and as a linker molecule in drug development and coordination chemistry. Accurate and robust analytical methods are paramount for its characterization, quantification, and quality control.

This guide provides a comprehensive analysis of mass spectrometry (MS) techniques for the characterization of 4-((4-Aminophenyl)ethynyl)benzoic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering a comparative perspective against alternative analytical approaches.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC13H11NO2[1]
Average Molecular Weight213.23 g/mol [1]
Monoisotopic Mass213.07898 Da[1][2]

The presence of both an acidic (carboxylic acid) and a basic (amino) group, along with its aromatic structure, makes this molecule ideally suited for analysis by Electrospray Ionization-Mass Spectrometry (ESI-MS).

Core Principles of Mass Spectrometry for 4-((4-Aminophenyl)ethynyl)benzoic acid

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for this compound due to its high sensitivity, specificity, and ability to provide structural information. The workflow involves separating the analyte from any impurities via HPLC and then detecting it with the mass spectrometer.

cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) Sample Sample Injection Column Reversed-Phase C18 Column Sample->Column Mobile Phase Flow Elution Analyte Elution Column->Elution ESI Electrospray Ionization (ESI) Elution->ESI Introduction to MS Quad1 Q1: Precursor Ion Selection ESI->Quad1 Ion Transfer CID Q2: Collision-Induced Dissociation (CID) Quad1->CID Quad3 Q3: Fragment Ion Analysis CID->Quad3 Detector Detector Quad3->Detector Data Mass Spectrum Detector->Data Signal Acquisition

Caption: A typical LC-MS/MS workflow for the analysis of 4-((4-Aminophenyl)ethynyl)benzoic acid.

Ionization: The Gateway to Mass Analysis

Electrospray Ionization (ESI) is the method of choice for non-volatile, polar molecules like 4-((4-Aminophenyl)ethynyl)benzoic acid. It generates intact molecular ions with minimal in-source fragmentation, which is crucial for accurate mass determination and subsequent structural analysis. The bifunctional nature of the molecule allows for ionization in both positive and negative modes.

  • Positive Ion Mode ([M+H]⁺): The amino group (-NH₂) is the more basic site and is readily protonated, forming the pseudomolecular ion [M+H]⁺ at m/z 214.0863. This mode is generally robust for compounds containing amino functionalities.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group (-COOH) is acidic and easily deprotonated to form the pseudomolecular ion [M-H]⁻ at m/z 212.0717. Negative mode ESI is highly effective for the analysis of carboxylic acids[3][4].

The choice between positive and negative mode often depends on the desired sensitivity and the nature of the sample matrix. For quantitative studies, the mode that provides the most stable and intense signal with the lowest background noise should be selected.

Tandem Mass Spectrometry (MS/MS): Deciphering the Structure

To confirm the identity of the analyte and gain structural insights, tandem mass spectrometry (MS/MS) is employed. In this process, the molecular ion (precursor ion) is selected, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting fragment ions (product ions) are analyzed.

Predicted Fragmentation Pathway: Positive Ion Mode ([M+H]⁺)

Upon protonation at the amino group, the molecule can undergo several characteristic fragmentation reactions. The primary cleavages are expected around the functional groups and the ethynyl linker.

cluster_frags M_H [M+H]⁺ m/z 214.09 F1 [M+H-H₂O]⁺ m/z 196.08 M_H:ion->F1:ion - H₂O F2 [M+H-HCOOH]⁺ m/z 168.08 M_H:ion->F2:ion - HCOOH F3 [C₈H₇N]⁺ m/z 117.06 F2:ion->F3:ion - C₇H₄

Caption: Predicted fragmentation of 4-((4-Aminophenyl)ethynyl)benzoic acid in positive ESI mode.

  • Loss of Water ([M+H-H₂O]⁺, m/z 196.08): A common fragmentation pathway for protonated carboxylic acids, involving the loss of a water molecule from the -COOH group.

  • Loss of Formic Acid ([M+H-HCOOH]⁺, m/z 168.08): Decarboxylation combined with the loss of a hydrogen atom can lead to the elimination of a neutral formic acid molecule.

  • Cleavage at the Ethynyl Bridge: Scission of the bond between the ethynyl carbon and the benzoic acid ring can generate a fragment corresponding to protonated 4-ethynylaniline (m/z 118.06) or related structures.

Predicted Fragmentation Pathway: Negative Ion Mode ([M-H]⁻)

In negative mode, deprotonation occurs at the carboxylic acid, forming a carboxylate anion. The fragmentation is typically driven by the loss of small neutral molecules from this site.

cluster_frags_neg M_H_neg [M-H]⁻ m/z 212.07 F1_neg [M-H-CO₂]⁻ m/z 168.08 M_H_neg:ion->F1_neg:ion - CO₂

Sources

Comparative

Comparative Guide: 4-((4-Aminophenyl)ethynyl)benzoic Acid vs. Terephthalic Acid

Executive Summary: The Architect vs. The Artist In the design of advanced porous materials—specifically Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)—the choice of linker dictates the topology, s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architect vs. The Artist

In the design of advanced porous materials—specifically Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)—the choice of linker dictates the topology, stability, and functionality of the final material.

This guide compares two distinct classes of linkers:

  • Terephthalic Acid (TPA/BDC): The industry standard. A symmetric, short, dicarboxylic acid used for robust structural scaffolding (e.g., MOF-5, UiO-66).

  • 4-((4-Aminophenyl)ethynyl)benzoic Acid (4-APEB): A functional specialist. An asymmetric, elongated, "push-pull" system containing both an amine and a carboxylic acid, separated by an alkyne bridge.

The Core Distinction: While TPA is the "structural concrete" providing rigidity and high surface area, 4-APEB is the "functional wiring," introducing optical activity, conductivity, and heterobifunctional binding sites (COOH + NH₂) essential for COF formation and post-synthetic modification.

Molecular Architecture & Physicochemical Properties[1][2][3][4][5][6][7]

The fundamental difference lies in symmetry and electronic conjugation. TPA is centrosymmetric and electronically insulating. 4-APEB is non-centrosymmetric with a strong dipole moment.

Table 1: Comparative Physicochemical Profile[8]
FeatureTerephthalic Acid (TPA)4-((4-Aminophenyl)ethynyl)benzoic Acid (4-APEB)
Formula


Symmetry

(Centrosymmetric)

or

(Asymmetric)
Length (approx.) ~7.0 Å (Carboxyl to Carboxyl)~14.5 Å (Amine to Carboxyl)
Functional Groups 2 × Carboxylic Acid (-COOH)1 × Acid (-COOH), 1 × Amine (-NH₂)
Electronic State Wide Band Gap (Insulating)Donor-

-Acceptor (Push-Pull)
Fluorescence Negligible (UV absorption only)High (Solvatochromic emission)
Primary Role Structural Node ConnectionOptoelectronics, COF Schiff-Base Linker
Structural Visualization (Graphviz)

The following diagram illustrates the electronic "Push-Pull" mechanism inherent to 4-APEB, which is absent in TPA.

ElectronicProperties cluster_TPA Terephthalic Acid (Static) cluster_APEB 4-APEB (Dynamic Push-Pull) TPA_L HOOC-Ph-COOH TPA_Prop High Symmetry No Dipole UV Absorption TPA_L->TPA_Prop Donor Donor (-NH2) Bridge Pi-Bridge (-C≡C-) Donor->Bridge Acceptor Acceptor (-COOH) Bridge->Acceptor ICT Intramolecular Charge Transfer (ICT) Acceptor->ICT Excitation Emission Visible Fluorescence (Solvatochromic) ICT->Emission

Caption: Figure 1. Electronic architecture comparison. TPA acts as a static spacer, while 4-APEB functions as a donor-acceptor system capable of Intramolecular Charge Transfer (ICT).

Synthesis Protocols

While TPA is commercially sourced in bulk, 4-APEB requires precision synthesis to prevent homocoupling (Glaser coupling) of the alkyne.

Protocol: Sonogashira Coupling for 4-APEB

Objective: Synthesize 4-APEB via cross-coupling of 4-ethynylaniline and 4-iodobenzoic acid.

Reagents:

  • 4-Iodobenzoic acid (1.0 eq)

  • 4-Ethynylaniline (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (2 mol%)[1]

  • Triethylamine (TEA) / THF (1:1 v/v)

Workflow:

  • Degassing: Purge the TEA/THF solvent mixture with Argon for 30 minutes. Critical: Oxygen causes alkyne homocoupling.

  • Addition: Add 4-Iodobenzoic acid, Pd catalyst, and CuI to the reaction vessel under Argon flow.

  • Coupling: Dropwise addition of 4-Ethynylaniline (dissolved in degassed THF) over 20 minutes.

  • Reaction: Stir at 60°C for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Evaporate solvent. Dissolve residue in dilute NaOH (deprotonates the acid). Filter off insoluble organics. Acidify filtrate with HCl to pH 4 to precipitate the product.

  • Purification: Recrystallization from Ethanol/Water.

Synthesis Logic Diagram

SynthesisWorkflow Start Reagents: 4-Iodobenzoic Acid + 4-Ethynylaniline Cat Catalytic Cycle: Pd(PPh3)2Cl2 + CuI Start->Cat Step1 Oxidative Addition (Pd inserts into C-I bond) Cat->Step1 Env Environment: Argon + TEA/THF (Base) Env->Cat Prevents Homocoupling Step2 Transmetallation (Cu-acetylide transfers alkyne) Step1->Step2 Step3 Reductive Elimination (Product Release) Step2->Step3 Product 4-APEB (Crude Precipitate) Step3->Product

Caption: Figure 2. Sonogashira cross-coupling mechanism required to synthesize the asymmetric 4-APEB linker.

Performance in Applications

A. Reticular Chemistry (MOFs & COFs)
  • Terephthalic Acid (TPA):

    • Function: Forms 3D MOFs (e.g., MOF-5, UiO-66). The two carboxylates bind to metal clusters (SBUs) to create infinite networks.

    • Outcome: High porosity, thermal stability (>400°C), mechanical rigidity.

  • 4-APEB:

    • Function: Cannot form standard UiO-66 type MOFs because it lacks a second carboxylate group.

    • Use Case 1 (Capping/Modulation): Used to terminate crystal growth on the surface of TPA-based MOFs, introducing amine functionality to the pore exterior for bioconjugation.

    • Use Case 2 (COFs): The amine group (-NH₂) reacts with aldehydes (e.g., 1,3,5-triformylbenzene) to form imine-linked Covalent Organic Frameworks (COFs). The alkyne spacer expands the pore size compared to simple aniline linkers.

B. Optoelectronics & Sensing[2][10]
  • TPA: Optically silent in the visible spectrum.

  • 4-APEB:

    • Fluorescence: Exhibits strong fluorescence due to the D-

      
      -A structure.
      
    • Solvatochromism: The emission color shifts based on solvent polarity (e.g., Blue in Hexane

      
       Green/Yellow in DMF). This makes it an excellent polarity sensor  or viscosity probe  in biological environments.
      
Data Summary: Electronic Comparison
PropertyTPA (Benchmark)4-APEB (Functional)
HOMO-LUMO Gap High (~4.5 eV)Low (~2.8 - 3.2 eV)
Stokes Shift N/A (Non-emissive)Large (>4000 cm⁻¹)
Dipole Moment 0 Debye~6-8 Debye
Chemical Stability Acid/Base StableSensitive to strong oxidizers (alkyne)

Critical Analysis for Drug Development

For researchers in medicinal chemistry:

  • TPA is generally biologically inert and is used primarily as a scaffold for drug delivery vehicles (MOFs). It has no intrinsic targeting capability.

  • 4-APEB offers two "handles" for bioconjugation:

    • Amine (-NH₂): Ready for amide coupling with proteins or antibodies.

    • Alkyne (-C≡C-): While internal, the rigidity allows it to act as a "molecular wire" in biosensors. (Note: If the alkyne were terminal, it would be Click-chemistry ready; here it serves as a rigid spacer).

Recommendation: Use TPA for building the container (MOF). Use 4-APEB to functionalize the surface of that container to target specific cells or sense pH changes in the tumor microenvironment.

References

  • Sonogashira Coupling Mechanism & Optimization

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews.

  • Terephthalic Acid in MOFs (UiO-66/MOF-5)

    • Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society.[2]

  • Push-Pull Chromophores & Solvatochromism

    • Bureš, F. (2014). Fundamental aspects of property tuning in push–pull molecules. RSC Advances.
  • Amino-Acid Linkers in COFs

    • Feng, X., et al. (2012). Covalent Organic Frameworks. Chemical Society Reviews.

Sources

Validation

elemental analysis validation for 4-((4-Aminophenyl)ethynyl)benzoic acid purity

A Case Study on 4-((4-Aminophenyl)ethynyl)benzoic Acid Abstract This guide provides a technical comparison of Elemental Analysis (CHN) against HPLC and qNMR for validating the purity of 4-((4-Aminophenyl)ethynyl)benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on 4-((4-Aminophenyl)ethynyl)benzoic Acid

Abstract This guide provides a technical comparison of Elemental Analysis (CHN) against HPLC and qNMR for validating the purity of 4-((4-Aminophenyl)ethynyl)benzoic acid. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it frequently fails to quantify inorganic residues (Pd/Cu catalysts) and occluded solvents common in Sonogashira coupling products. This document outlines a self-validating protocol using CHN combustion analysis as a critical "gatekeeper" method for bulk purity confirmation.

Part 1: The Analytical Challenge

The target molecule, 4-((4-Aminophenyl)ethynyl)benzoic acid (


), presents three specific challenges that make standard HPLC insufficient for bulk purity validation:
  • Zwitterionic Trapping: The presence of both a basic amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ) creates a "sticky" lattice capable of trapping synthesis solvents (Ethanol, DMF) or water via strong hydrogen bonding. These non-chromophoric impurities are invisible to UV-Vis detectors but significantly impact molecular weight calculations.
  • Inorganic Contamination: Synthesized via Sonogashira coupling, the crude product often retains Palladium (Pd) or Copper (Cu) salts. These do not burn in standard combustion analysis, leading to low Carbon values, yet they do not appear as impurity peaks in HPLC.

  • Refractory Carbon Formation: The highly conjugated diphenylacetylene core is resistant to complete oxidation, often forming graphitic "char" in the combustion tube, leading to artificially low Carbon readings unless combustion aids are used.

Part 2: Comparative Methodology

The following table contrasts the effectiveness of Elemental Analysis (EA) against alternative validation methods for this specific class of molecules.

FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (

)
TGA (Thermal)
Primary Detection Bulk elemental ratio (C, H, N)Organic impurities (by polarity)Structural ratio & SolventsVolatiles & Decomposition
Inorganic Detection Indirectly (Low %C recovery)No (Invisible to UV)No (Invisible)No (Residue only)
Solvent Detection Yes (Deviates H/C ratio)No (Elutes in void volume)Yes (Distinct peaks)Yes (Mass loss <150°C)
Sample Size 2–5 mg<1 mg5–20 mg5–10 mg
Destructive? YesNoNoYes
Blind Spot Cannot identify which impurity is presentInorganic salts, water, trapped solventsParamagnetic metals (broadening)Non-volatile organic impurities

Verdict: EA is the only method that provides a "mass balance" check. If your HPLC says 99.9% pure but your EA Carbon value is off by 2%, your sample likely contains significant inorganic salt or water.

Part 3: Experimental Protocol (Self-Validating)

To ensure scientific integrity, this protocol includes a "System Suitability" step.

1. Pre-Analysis Preparation (Critical)
  • Drying: Due to the hygroscopic nature of the benzoic acid moiety, the sample must be dried under vacuum (<1 mbar) at 60°C for 12 hours.

  • Homogenization: Grind the sample into a fine powder using an agate mortar to ensure uniform combustion.

2. Combustion Setup
  • Instrument: Flash 2000 or equivalent CHN Analyzer.

  • Combustion Aid: Add 5–10 mg of Tungsten Trioxide (

    
    )  to the tin capsule.
    
    • Reasoning: The alkyne core is prone to charring.

      
       acts as an oxygen donor and flux, ensuring the aromatic rings fully oxidize to 
      
      
      
      rather than forming graphitic residue.
  • Temperature: Set combustion reactor to 980°C (standard is often 950°C; higher temp required for refractory alkynes).

3. System Suitability Test (SST)

Before running the target, run a standard (e.g., Acetanilide).

  • Acceptance: The standard must read within

    
     of theoretical values. If SST fails, do not run the sample.
    
Part 4: Data Analysis & Interpretation[1]

Theoretical Calculation for


: 
  • MW: 237.26 g/mol

  • % Carbon: 75.94%

  • % Hydrogen: 4.67%

  • % Nitrogen: 5.90%

Scenario A: The "Trapped Solvent" Failure

Common in samples recrystallized from Ethanol without sufficient vacuum drying.

ElementTheoreticalFound (Raw)DeviationStatus
Carbon 75.94%72.10%-3.84%FAIL
Hydrogen 4.67%5.20%+0.53%FAIL
Nitrogen 5.90%5.55%-0.35%PASS

Analysis: The Carbon is significantly low, and Hydrogen is high. This "scissor effect" is the hallmark of trapped solvent (Ethanol/Water). HPLC would likely show this as >99% pure because the solvent is invisible.

Scenario B: The "Inorganic Salt" Failure

Common in samples with residual Palladium or Potassium Carbonate.

ElementTheoreticalFound (Raw)DeviationStatus
Carbon 75.94%70.50%-5.44%FAIL
Hydrogen 4.67%4.30%-0.37%PASS
Nitrogen 5.90%5.48%-0.42%FAIL

Analysis: All values are proportionally lower than theoretical. This indicates the presence of "dead mass" (non-combustible inorganics) diluting the sample.

Scenario C: The Validated Sample

After vacuum drying and washing with chelating agents.

ElementTheoreticalFoundDeviationStatus
Carbon 75.94%75.85%-0.09%PASS
Hydrogen 4.67%4.71%+0.04%PASS
Nitrogen 5.90%5.88%-0.02%PASS

Acceptance Criteria: Most journals (ACS, RSC) require deviations to be within


  absolute [1, 2].[1][2]
Part 5: Decision Matrix (Workflow)

The following diagram illustrates the logical flow for validating the purity of the target molecule.

PurityValidation Sample Crude Sample (4-((4-Aminophenyl)ethynyl)benzoic acid) TGA Step 1: TGA Analysis (Check for Volatiles) Sample->TGA Volatiles Mass Loss < 150°C? TGA->Volatiles Dry Action: Vacuum Dry (60°C, <1 mbar, 12h) Volatiles->Dry Yes (>1%) EA Step 2: Elemental Analysis (with WO3 aid) Volatiles->EA No (<1%) Dry->EA Check Within ±0.4%? EA->Check HPLC Step 3: HPLC/qNMR (Check Organic Purity) Check->HPLC Yes Fail_Inorg FAIL: Inorganic Residue (Recrystallize/Chelate) Check->Fail_Inorg No (Low C, Normal H) Pass VALIDATED Bulk Purity Confirmed HPLC->Pass

Figure 1: Integrated workflow for distinguishing between solvent trapping and inorganic contamination using TGA and EA.

References
  • American Chemical Society (ACS). (2025).[3] Guidelines for Characterization of Organic Compounds. ACS Publishing.[1][2][4] [Link]

    • Establishes the acceptance standard for CHN analysis.
  • National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. PMC. [Link]

    • Provides statistical data on the reliability of combustion analysis for small molecules.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction.[5][6][7][8] Modern Research in Catalysis.[5] [Link]

    • Details the synthesis context and typical impurity profiles (Pd/Cu) for this class of alkynes.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-((4-Aminophenyl)ethynyl)benzoic acid

This document provides a detailed protocol for the safe and compliant disposal of 4-((4-Aminophenyl)ethynyl)benzoic acid. As a compound featuring a combination of a carboxylic acid, an aromatic amine, and an ethynyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-((4-Aminophenyl)ethynyl)benzoic acid. As a compound featuring a combination of a carboxylic acid, an aromatic amine, and an ethynyl group, it requires careful handling and a structured disposal plan to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety, scientific integrity, and regulatory compliance.

The guidance herein is synthesized from an analysis of the compound's constituent functional groups and safety data for structurally analogous chemicals. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and national regulations, as they are the final authority on disposal practices at your facility.[1][2]

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the potential hazards of 4-((4-Aminophenyl)ethynyl)benzoic acid is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a chemical risk assessment can be conducted based on its functional components:

  • Aromatic Carboxylic Acid: This group imparts acidic properties. Compounds in this class can range from mild to severe irritants for the skin and eyes.[3][4][5]

  • Aminophenyl (Aniline) Moiety: Aromatic amines are a well-documented class of compounds with potential for toxicity. Hazards include skin sensitization (allergic reactions), and absorption through the skin can lead to systemic effects like methemoglobinemia, which impairs oxygen transport in the blood.

  • Ethynyl Group: While the triple bond in this conjugated system is relatively stable, terminal alkynes can potentially form explosive metal acetylides, particularly with heavy metals like copper, silver, and mercury.[6][7] Therefore, this waste stream must be segregated from heavy metal waste.[6][7]

Based on data from similar compounds, 4-((4-Aminophenyl)ethynyl)benzoic acid is anticipated to be harmful if swallowed, may cause an allergic skin reaction, and is potentially harmful to aquatic life.[8][9]

Summary of Physicochemical and Hazard Data
Property/HazardAnticipated Value / ClassificationSource/Rationale
Molecular Formula C₁₃H₁₁NO₂PubChem[9][10][11]
Molecular Weight 213.23 g/mol PubChem[9][10][11]
Physical State Solid, likely a powderBased on analogous compounds[8]
GHS Hazard Class Acute Toxicity, Oral (Harmful)Based on analogous compounds[8][9]
Skin Sensitization, Category 1Based on analogous compounds
Skin Irritation, Category 2Based on analogous compounds[8]
Eye Irritation, Category 2Based on analogous compounds[5][8]
Acute Aquatic Hazard, Category 3Based on analogous compounds
Chronic Aquatic Hazard, Category 3Based on analogous compounds[12]

Core Principles for Safe Handling and Disposal

Before any disposal procedure, the following core principles must be strictly observed to ensure personnel safety and environmental protection.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[1][3]

  • Ventilation: Conduct all handling and disposal operations within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]

  • Waste Minimization: A key principle of green chemistry and safe laboratory practice is to generate the minimum amount of waste possible. This can be achieved by carefully planning experiments and purchasing appropriate quantities of the chemical.[13]

  • No Drain Disposal: Under no circumstances should this compound or its waste be disposed of down the sanitary sewer.[3][6] The compound's aquatic toxicity and potential to react with plumbing materials prohibit this practice.[6][14]

Disposal Decision Workflow

The correct disposal path depends on the form of the waste. The following diagram illustrates the decision-making process for segregating and disposing of waste containing 4-((4-Aminophenyl)ethynyl)benzoic acid.

G Disposal Workflow for 4-((4-Aminophenyl)ethynyl)benzoic acid start Identify Waste Stream solid_waste Is the waste a solid? (e.g., pure compound, contaminated weigh paper) start->solid_waste Characterize liquid_waste Is the waste a liquid solution? start->liquid_waste Characterize ppe_waste Is the waste contaminated PPE? (e.g., gloves, absorbent pads) start->ppe_waste Characterize solid_container Collect in 'Solid Organic Hazardous Waste' Container (Non-Halogenated) solid_waste->solid_container Yes liquid_container Collect in 'Liquid Organic Hazardous Waste' Container (Non-Halogenated) liquid_waste->liquid_container Yes solid_labpack Collect in 'Solid Lab Debris' or 'Contaminated PPE' Container ppe_waste->solid_labpack Yes labeling Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms solid_container->labeling liquid_container->labeling solid_labpack->labeling storage Store in designated Satellite Accumulation Area (SAA) Segregate from incompatibles (e.g., strong oxidizers, heavy metals) labeling->storage pickup Arrange for pickup by Institutional EHS storage->pickup

Caption: Disposal decision workflow for 4-((4-Aminophenyl)ethynyl)benzoic acid.

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure (unused) compound, contaminated lab materials, and solutions.

Part A: Disposal of Solid Waste

This applies to expired or unused solid 4-((4-Aminophenyl)ethynyl)benzoic acid and disposable materials (e.g., weigh boats, contaminated paper towels) with visible solid contamination.

  • Container Selection: Use a dedicated, leak-proof hazardous waste container made of a compatible material such as high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting lid.[2]

  • Waste Segregation: Designate this container for "Solid, Non-Halogenated Organic Waste." Do not mix with incompatible waste streams, such as:

    • Strong oxidizing agents.[4]

    • Inorganic acids or bases (unless part of a specific neutralization protocol).[15][16]

    • Heavy metal waste.[6][7]

  • Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood to minimize dust generation.

  • Labeling: The waste container must be clearly and accurately labeled. Use your institution's official hazardous waste tags. The label must include:

    • The words "Hazardous Waste."[6]

    • The full chemical name: "4-((4-Aminophenyl)ethynyl)benzoic acid."

    • An accurate list of all contents if it is a mixed waste stream.

    • The appropriate hazard pictograms (e.g., exclamation mark, environmental hazard).

  • Storage: Keep the waste container closed at all times except when adding waste.[7][13] Store the container in a designated and properly signed Satellite Accumulation Area (SAA), ensuring secondary containment is used.[2][14]

  • Disposal: Once the container is full (no more than 90% capacity) or has reached your institution's time limit for accumulation, arrange for pickup by your EHS-approved hazardous waste management service.[7][16]

Part B: Disposal of Liquid Waste (Solutions)

This applies to solutions containing dissolved 4-((4-Aminophenyl)ethynyl)benzoic acid.

  • Container Selection: Use a dedicated, leak-proof, and compatible (e.g., glass or HDPE) container for "Liquid, Non-Halogenated Organic Waste" or "Aqueous Waste with Organics," depending on the solvent.

  • Segregation: Do not mix halogenated and non-halogenated solvent waste.[13] Keep aqueous and organic solvent wastes separate if possible.[13] Never mix this waste stream with strong oxidizers or heavy metal solutions.

  • Labeling and Storage: Follow the same labeling and storage procedures outlined in Part A (Steps 4 and 5).

  • Disposal: Arrange for pickup by your institutional hazardous waste service.

Note on Neutralization : While carboxylic acids can be neutralized with a weak base (e.g., sodium bicarbonate) and some amines can be deactivated, these procedures are not recommended for a complex molecule like this without a specific, validated protocol. Attempting in-lab treatment could lead to unintended reactions or aerosolization of a hazardous material. The safest and most compliant method is collection for professional disposal.[15]

Emergency Procedures: Spill Management

In the event of a small spill of solid 4-((4-Aminophenyl)ethynyl)benzoic acid:

  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation by ensuring the fume hood is operating correctly.[3]

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or dry sand to prevent the powder from becoming airborne.[1] Do not use combustible materials like paper towels for the initial containment.

  • Collection: Carefully sweep or scoop the contained material into the designated "Solid Organic Hazardous Waste" container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol, if compatible with the surface) and paper towels. All cleaning materials must be disposed of as hazardous waste in the same container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 4-((4-Aminophenyl)ethynyl)benzoic acid waste in a manner that is safe, responsible, and compliant, thereby building a culture of trust and safety within the research environment.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Ossila Limited. (2023). SAFETY DATA SHEET: 1,2,4,5-Tetra((4-aminophenyl)ethynyl)benzene.
  • Safety Data Sheet. (2018). 4-Aminobenzoic acid.
  • Fisher Scientific. (2017). SAFETY DATA SHEET: 4-Aminobenzoic Acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • BenchChem. (2025). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • University of Toronto, Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Amino-PEG3-C2-Azido.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
  • McGill University. Chemical waste | Hazardous Waste Management.
  • PubChem. 4-(4-Aminophenyl)benzoic acid.
  • Northwestern University. (2015). Hazardous Waste Disposal Guide.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • ChemScene. 4-(4-AMinophenyl)benzoicacid.
  • Chem-Impex. 4-Ethynyl-benzoic acid.
  • PubChemLite. 4-(4-aminophenyl)benzoic acid (C13H11NO2).
  • ChemicalBook. 4-ETHYNYL-BENZOIC ACID - Safety Data Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate.

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 4-((4-Aminophenyl)ethynyl)benzoic acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and materials science. However, with innovation comes the profound responsibility of ensuring the safety of the...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and materials science. However, with innovation comes the profound responsibility of ensuring the safety of the researchers who make it possible. This guide provides an in-depth, procedural framework for the safe handling of 4-((4-Aminophenyl)ethynyl)benzoic acid, a molecule with significant potential but also inherent hazards that demand rigorous safety protocols.

This document moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the necessary precautions, empowering you to work with confidence and safety. We will dissect the molecule's structure to anticipate its toxicological profile, establish multi-layered personal protective equipment (PPE) protocols, and outline comprehensive operational and disposal plans.

Hazard Analysis: A Tale of Two Functional Groups

  • The Aniline Moiety (4-Aminophenyl group): This is the primary driver of our safety concerns. Aniline and its derivatives are notorious for their toxicity. They can be toxic if inhaled, ingested, or, critically, absorbed through the skin.[1][2] Aniline is classified as a suspected carcinogen and mutagen and is a known skin sensitizer.[1] High-level exposure can impair the blood's ability to carry oxygen, a condition known as methemoglobinemia, leading to symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin).[3]

  • The Benzoic Acid Moiety: While generally less hazardous than aniline, aromatic carboxylic acids can cause significant irritation. They are known to cause skin irritation, serious eye irritation, and respiratory irritation if inhaled as a dust or aerosol.[4][5][6][7][8]

Personal Protective Equipment (PPE): An Essential, Multi-Layered Defense

The selection of PPE is not a matter of preference but a critical control based on the hazards identified. For 4-((4-Aminophenyl)ethynyl)benzoic acid, a comprehensive ensemble is mandatory.

Core PPE for All Operations

This baseline level of protection is required for any work involving this compound, including handling sealed containers.

PPE ComponentSpecificationRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.[9][10]Goggles provide a seal against splashes and dust.[9] The face shield offers a secondary layer of protection for the entire face from splashes when handling solutions or transferring solids.[10][11]
Body Protection Fully-buttoned, long-sleeved laboratory coat.Provides a primary barrier against incidental contact and minor spills.[12]
Footwear Closed-toe shoes.[1]Protects feet from spills and falling objects.
Glove Selection: A Critical Decision

Glove selection is arguably the most critical decision for skin protection. The aniline moiety is known to attack certain common glove materials.

Warning: Standard nitrile gloves, a common laboratory staple, are not recommended for extended contact with aniline.[12] They offer poor compatibility and can degrade quickly, leading to direct exposure.[11][12]

Glove TypeRecommendationJustification
Primary Gloves Butyl Rubber or Viton These materials offer superior resistance to aniline and other aromatic compounds.[12] Always consult the manufacturer's specific compatibility chart for the gloves you are using.
Double Gloving Mandatory. Wear a lighter-weight inner glove (e.g., thin nitrile) under the heavier outer glove.Facilitates safe doffing of contaminated outer gloves without touching the skin. Provides a minimal, temporary barrier if the outer glove is breached.

The following workflow diagram illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operational Checks Start Start: Task Involving 4-((4-Aminophenyl)ethynyl)benzoic acid Assess Hazard Assessment: - Aniline-like toxicity (skin absorption) - Carboxylic acid irritation (eyes, skin, respiratory) Start->Assess Eyes Eye/Face Protection: - Chemical Safety Goggles - Full Face Shield Assess->Eyes Body Body Protection: - Lab Coat (fully closed) - Closed-toe Shoes Assess->Body Gloves Hand Protection (Critical): - Double-glove MANDATORY - Outer: Butyl Rubber or Viton - Inner: Nitrile Assess->Gloves Respiratory Respiratory Protection: - Is task outside a fume hood? - Potential for dust/aerosol generation? Assess->Respiratory Checks Pre-Use Checks: - Inspect all PPE for damage - Confirm fume hood certification - Locate emergency equipment Eyes->Checks Body->Checks Gloves->Checks Hood Work inside a certified Chemical Fume Hood Respiratory->Hood No Respirator Use NIOSH-approved respirator with organic vapor cartridges. (Requires fit-testing & training) Respiratory->Respirator Yes Hood->Checks Respirator->Checks Proceed Proceed with Task Checks->Proceed

Caption: PPE Selection Workflow for Handling the Compound.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is essential to minimize exposure risk at every stage of handling.

Designated Work Area

All work with 4-((4-Aminophenyl)ethynyl)benzoic acid must be confined to a designated area.[12] This can be a specific workbench within a lab, but all transfers, weighing, and solution preparations must occur inside a certified chemical fume hood.[1][2] The designated area should be clearly marked with a warning sign indicating the presence of a highly toxic substance.[12]

Step-by-Step Handling Protocol

Preparation:

  • Don PPE: Before entering the designated area, don all required PPE as outlined in Section 2.

  • Prepare Work Surface: Cover the work surface inside the fume hood with absorbent, disposable bench paper.

  • Assemble Equipment: Place all necessary glassware, spatulas, and weighing paper inside the fume hood before introducing the chemical.

Handling the Solid:

  • Transport: Always transport the chemical container in secondary, non-breakable containment.[12]

  • Weighing: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the solid to a tared weigh boat or paper. Avoid creating dust.[13]

  • Closing: Tightly reseal the container immediately after dispensing.[13]

  • Cleanup: Gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth and any contaminated weighing paper as hazardous waste.

Preparing Solutions:

  • Solvent Addition: Add the weighed solid to your reaction vessel inside the fume hood. Slowly add the solvent to the solid to prevent splashing.

  • Mixing: If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

Handling_Workflow cluster_pre Pre-Handling cluster_handle Handling Operations (Inside Fume Hood) cluster_post Post-Handling Start Receive Chemical Designate Establish & Mark Designated Area Start->Designate Prep Prepare Fume Hood: - Verify Certification - Lay Bench Paper - Assemble Equipment Designate->Prep DonPPE Don Full PPE (Section 2) Prep->DonPPE Weigh Weigh Solid Chemical DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Reaction Perform Experiment Dissolve->Reaction Decontaminate Decontaminate Equipment & Work Area Reaction->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Waste Segregate & Label Hazardous Waste DoffPPE->Waste End Store Waste for Pickup Waste->End

Caption: General Handling Workflow from Receipt to Disposal.

Emergency & Disposal Plans

Spill Management

Accidents happen. A clear, pre-defined plan is crucial.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Using appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1] Do not use combustible materials like paper towels as the primary absorbent.

    • Gently sweep the absorbed material into a designated hazardous waste container.[4]

    • Wipe the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.[2][3]

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Prevent entry into the contaminated area.[2]

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[2][4][5] Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5][13] Remove contact lenses if present and easy to do.[4][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention.

Waste Disposal

All materials contaminated with 4-((4-Aminophenyl)ethynyl)benzoic acid are considered hazardous waste.

  • Segregation: Collect all solid waste (gloves, bench paper, contaminated solids) and liquid waste in separate, clearly labeled, and compatible hazardous waste containers.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[12]

  • Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour any waste down the drain. [12]

By adhering to these rigorous, evidence-based protocols, you can effectively mitigate the risks associated with handling 4-((4-Aminophenyl)ethynyl)benzoic acid, ensuring both your personal safety and the integrity of your research.

References

  • Aniline Standard Operating Procedure for Laboratories. (n.d.). University of California, Santa Cruz.
  • Aniline Safety Information. (n.d.). Washington State University, Environmental Health & Safety.
  • Aniline Standard Operating Procedure. (n.d.). Arizona State University, Environmental Health and Safety.
  • Safety Data Sheet: 1,2,4,5-Tetra((4-aminophenyl)ethynyl)benzene. (2023, December 13). Ossila.
  • Safety Data Sheet: Ethyl 4-aminobenzoate. (2025, May 1). Thermo Fisher Scientific.
  • Safety Data Sheet: 4-Aminobenzoic acid. (2017, May 23). Fisher Scientific.
  • Safety Data Sheet: 4-(4-Dimethylaminophenylazo)benzoic acid sodium salt. (n.d.). Fisher Scientific.
  • Aniline - Lab preparation, Properties, Reactions and Uses. (2020, August 15). Online Chemistry Notes.
  • Safety Data Sheet: 4-Aminophenylacetic acid. (2024, September 6). Sigma-Aldrich.
  • Safety Data Sheet: 4-Aminobenzoic acid. (2024, July 18). Carl ROTH.
  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Personal Protective Equipment (PPE). (2026, February 4). Chemical Hazards Emergency Medical Management (CHEMM).
  • Safety Data Sheet: 4-Ethylbenzoic acid. (2010, November 16). Fisher Scientific.
  • 4-(4-Aminophenyl)benzoic acid. (n.d.). PubChem, National Center for Biotechnology Information.
  • Personal protective equipment for handling Capraminopropionic acid. (n.d.). BenchChem.
  • Safety Data Sheet: 4-Aminobenzoic acid. (2018, January 13). Sigma-Aldrich.
  • 4-AMINOBENZOIC ACID EXTRA PURE Safety Data Sheet. (n.d.). Loba Chemie.
  • Chapter 3 - Personal Protective Equipment. (n.d.). Cornell University, Environment, Health and Safety.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). Uniform Manufacturer.

Sources

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